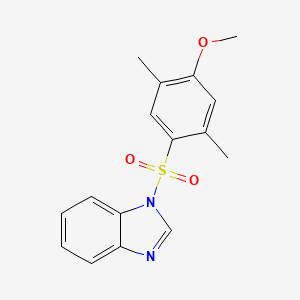

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Description

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a sulfonylated benzodiazole derivative characterized by a methoxy group at the 4-position and methyl groups at the 2- and 5-positions on the benzenesulfonyl moiety. Benzimidazole and benzodiazole derivatives are structurally analogous to nucleotides, such as the adenine base of DNA, enabling diverse biological interactions . These compounds are pharmacologically significant, with applications as antifungals, anti-inflammatories, and antimicrobials . The sulfonyl group enhances electrophilicity and binding affinity to biological targets, making this class of compounds valuable for drug discovery.

Properties

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-9-16(12(2)8-15(11)21-3)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXRVPVHHMAKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and dimethyl groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound is compared below with structurally related benzodiazoles and sulfonylated derivatives:

Key Observations :

- The sulfinyl derivative () may have reduced electrophilicity compared to sulfonyl groups, impacting enzyme inhibition.

- Phenolic derivatives () lack the sulfonyl group but demonstrate antioxidant activity due to hydroxyl groups.

Physicochemical Properties

- Methoxy Group (OCH₃) : Enhances lipophilicity (higher logP) compared to polar groups like -OH.

- Methyl Groups (CH₃) : Improve metabolic stability by blocking oxidative sites.

Insights :

- Sulfonylated derivatives may exhibit enhanced antimicrobial activity due to sulfonyl-mediated enzyme inhibition.

- Phenolic derivatives (e.g., 1b, 5b) show potent antioxidant and antimicrobial effects, likely due to radical scavenging and membrane disruption .

Computational Studies

Molecular docking studies using AutoDock Vina () reveal:

- Compound 5b binds strongly to S. aureus thymidylate kinase (TMK) via hydrogen bonding with Asp15 and hydrophobic interactions with Val12 .

- The sulfonyl group in the target compound may similarly interact with catalytic residues in bacterial enzymes, though bromo or methoxy substituents could modulate affinity.

Biological Activity

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 3.45 |

The biological activity of this compound primarily arises from its interaction with various biochemical targets. The benzodiazole moiety is known to exhibit antimicrobial , anti-inflammatory , and antitumor properties. The sulfonyl group enhances the compound's ability to interact with proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptors associated with neurotransmission and inflammation.

- Antioxidant Activity : Exhibits potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies have shown that the compound possesses cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Study 2: Antitumor Effects

In a research article from Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.